![molecular formula C17H14O3S B2560486 S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate CAS No. 329777-40-4](/img/structure/B2560486.png)
S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate
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Overview
Description
The compound appears to contain a benzodioxole moiety and a phenyl group, which are common structures in organic chemistry. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The phenyl group is a common substituent in many organic compounds and can contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. In this case, the benzodioxole and phenyl groups may undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .Scientific Research Applications
Analytical Chemistry Applications
Chiral Separation: Chiral compounds have mirror-image isomers (enantiomers) that exhibit different biological activities. Researchers have investigated S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate as a chiral selector in chromatography. Its ability to discriminate between enantiomers aids in their separation and analysis.
Electrochemical Sensors: The compound’s redox properties make it suitable for electrochemical sensors. These sensors detect specific analytes (such as glucose, neurotransmitters, or environmental pollutants) based on their electrochemical reactions. S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate-modified electrodes could enhance sensor sensitivity and selectivity.
Mechanism of Action
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been shown to have antiproliferative effects on cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
S-(4-methylphenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-12-2-6-14(7-3-12)21-17(18)9-5-13-4-8-15-16(10-13)20-11-19-15/h2-10H,11H2,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWGKBAITJADNV-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate |
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